Propan-2-ol;trichloromolybdenum
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-ol is typically produced by the hydration of propene in the presence of an acid catalyst, such as sulfuric acid, followed by hydrolysis . Another method involves the hydrogenation of acetone . Trichloromolybdenum can be synthesized by reacting molybdenum trioxide with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of propan-2-ol involves the direct hydration of propene using water and an acid catalyst at high temperatures and pressures . Trichloromolybdenum is produced by the chlorination of molybdenum metal or molybdenum compounds in the presence of chlorine gas .
Chemical Reactions Analysis
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Trichloromolybdenum participates in coordination and substitution reactions, forming complexes with various ligands .
Common Reagents and Conditions
Oxidation of Propan-2-ol: Chromic acid, copper catalyst.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions using halogenating agents.
Major Products
Oxidation: Acetone.
Reduction: Propane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Propan-2-ol is widely used as a solvent in the pharmaceutical, cosmetic, and electronics industries . It is also used in the production of disinfectants and antiseptics . Trichloromolybdenum is utilized in catalysis, particularly in the polymerization of olefins and in the synthesis of fine chemicals . It also finds applications in materials science and coordination chemistry .
Mechanism of Action
Propan-2-ol exerts its effects primarily through its ability to disrupt cell membranes, leading to cell lysis and death . It is effective against a wide range of microorganisms, including bacteria and fungi . Trichloromolybdenum acts as a catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds through coordination with reactant molecules .
Comparison with Similar Compounds
Similar Compounds
1-Propanol: Another alcohol with similar solvent properties but different boiling points and toxicity levels.
Ethanol: Commonly used as a solvent and disinfectant, but with different chemical and physical properties.
2-Butanol: Similar in structure to propan-2-ol but with a longer carbon chain.
Uniqueness
Propan-2-ol is unique due to its widespread use as a solvent and disinfectant, its relatively low toxicity, and its effectiveness against a broad spectrum of microorganisms . Trichloromolybdenum is unique in its ability to form stable complexes with various ligands, making it valuable in catalysis and materials science .
Properties
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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